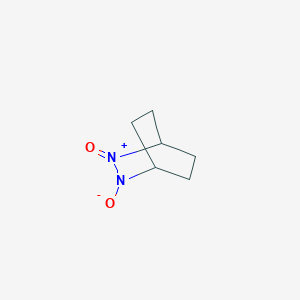

2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide

Description

2,3-Diazabicyclo[2.2.2]oct-2-ene 2,3-dioxide (CAS: 36479-80-8) is a bicyclic azo compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol . Its parent compound, 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO), has a molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol . The dioxide derivative features two oxygen atoms at the azo positions, altering its electronic properties and reactivity.

DBO and its dioxide are notable for their n,π*-excited states, which exhibit long fluorescence lifetimes (up to~1 μs), making them valuable in fluorescence spectroscopy and supramolecular chemistry . Applications include:

- Protein binding studies: DBO binds to bovine serum albumin (BSA) via fluorescence quenching, enabling analysis of protein-ligand interactions .

- Host-guest chemistry: DBO’s compact, spherical structure (~110 ų) facilitates selective encapsulation in cucurbituril cavities .

- Cation detection: DBO-based fluorescent indicator displacement assays (F-IDAs) detect alkali metals and ammonium ions .

Properties

CAS No. |

36479-80-8 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-oxido-3-aza-2-azoniabicyclo[2.2.2]octane 2-oxide |

InChI |

InChI=1S/C6H10N2O2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-6H,1-4H2 |

InChI Key |

KQTDJBAPOKEJFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC1N([N+]2=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Diamines Using Sodium Tungstate and Hydrogen Peroxide

One of the primary methods for synthesizing cyclic azodioxides, including derivatives related to 2,3-diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide, involves the oxidation of corresponding diamines with sodium tungstate as a catalyst and hydrogen peroxide as the oxidant.

-

- Starting from diamines such as 2,2'-(ethane-1,2-diyl)dianiline, the reaction is conducted in an 85% ethanol/water mixture.

- Sodium tungstate dihydrate (catalyst) is added, followed by dropwise addition of hydrogen peroxide (60%).

- The reaction mixture is stirred at room temperature for approximately 24 hours.

- Post-reaction, the mixture is treated with saturated aqueous sodium chloride and extracted with an organic solvent (e.g., dichloromethane).

- The product is isolated by evaporation and recrystallization, although yield loss during recrystallization can reduce the overall yield to about 20%.

-

- The method yields cyclic azodioxides with characteristic IR absorption bands at 3010, 1493, and 1036 cm⁻¹.

- The products have been confirmed by spectroscopic characterization, with IR and UV data consistent with theoretical predictions.

- This method is applicable to various diamine substrates to produce structurally related bicyclic dioxides.

Diastereoselective Cycloaddition and Elimination Reactions from Bicyclo[2.2.2]octanones

A more advanced synthetic route involves a diastereoselective process starting from bicyclo[2.2.2]octan-2-one derivatives, which can be elaborated to yield bicyclic nitrogen-oxide compounds structurally related to this compound.

-

- The process begins with the preparation of (1R,4R,5S,6S)-6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one compounds via a mild and scalable elimination reaction.

- The reaction is often performed in the presence of achiral bases such as tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane), amidines (DBU, DBN), or pyridine derivatives.

- Solvents used include aromatic solvents (toluene), ethers (tert-butyl methyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane), and esters (ethyl acetate).

- The reaction conditions typically maintain a pH between 7 and 10.

- The process leads to high diastereoselectivity (>95:5 diastereomeric ratio) and allows isolation of diastereomerically pure compounds.

- The bicyclic compound can be further transformed via elimination steps involving activation of the alcohol function to yield the target bicyclic nitrogen-oxide structure.

-

- The method avoids the use of costly chiral bases while maintaining high diastereoselectivity.

- It is scalable and adaptable for commercial synthesis.

- Reaction times range from 24 hours up to 10 days, depending on the substrate and conditions.

1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums with Acrylate Derivatives

Another route to related diazabicyclic compounds involves the use of 3-oxidopyrazinium intermediates, which undergo 1,3-dipolar cycloaddition reactions with acrylate and acrylic acid derivatives.

-

- 3-Oxidopyraziniums, azomethine ylides derived from 2(1H)-pyrazinones, react with acrylate derivatives to form bicyclic adducts.

- These adducts can rearrange to form 2,5-diazabicyclo[2.2.2]octane derivatives via an aza-Diels–Alder type mechanism or skeletal rearrangement.

- The presence of substituents such as 4-methoxybenzyl (PMB) groups on nitrogen improves solubility and facilitates spectral analysis.

- The reaction proceeds under acidic conditions (e.g., 10% trifluoroacetic acid in dichloromethane), leading to iminium salt derivatives of diazabicyclo[2.2.2]octane.

Thermochemical and Structural Data Supporting Preparation

- The compound this compound has a molecular formula of C6H10N2O and a molecular weight of 126.1564 g/mol.

- Gas phase thermochemistry data indicate a standard enthalpy of formation (ΔfH° gas) of 92.4 ± 1.8 kJ/mol, as compiled by authoritative thermochemical databases.

- Structural data and computed 3D models are available from the National Institute of Standards and Technology (NIST) WebBook, providing foundational physical data relevant to synthesis and characterization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Applications in Organic Synthesis

-

Reagent in Synthetic Pathways:

- 2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide is utilized as a reagent in various synthetic pathways for the formation of complex organic molecules. It serves as a versatile building block for synthesizing nitrogen-containing compounds.

-

Photochemical Reactions:

- Research indicates that this compound can undergo photochemical deazetation reactions. For instance, irradiation of specific isotopically labeled derivatives leads to the formation of bicyclo[2.2.0]hexane with notable stereochemical outcomes . This property is exploited in the synthesis of specific isomers required in pharmaceuticals.

Catalytic Applications

-

Catalyst in Organic Reactions:

- The compound acts as a catalyst in several organic reactions, particularly in the formation of carbon-nitrogen bonds. Its ability to stabilize transition states makes it effective for promoting reactions such as amination and cyclization.

-

Asymmetric Synthesis:

- In asymmetric synthesis, this compound has been employed to induce chirality in products through enantioselective reactions, which are crucial in producing chiral drugs.

Material Science Applications

- Polymer Chemistry:

- The compound's unique structure allows it to be integrated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into polymers can lead to materials with improved performance characteristics.

Case Study 1: Photochemical Deazetation

A study conducted on the photochemical behavior of cis-anti-[5,6-^2H]-2,3-diazabicyclo(2.2.2)oct-2-ene demonstrated significant inversion of stereochemistry upon irradiation . This reaction pathway is critical for understanding the mechanistic aspects of photochemical transformations and can be applied to synthesize specific stereoisomers used in medicinal chemistry.

Case Study 2: Catalytic Applications

In a recent investigation into its catalytic properties, this compound was found to facilitate the formation of various nitrogenous compounds under mild conditions . This application highlights its potential utility in developing sustainable synthetic methodologies that require less harsh conditions compared to traditional methods.

Mechanism of Action

The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its unique structure allows it to bind to target molecules with high specificity, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural and Physical Properties

*DBH: 2,3-Diazabicyclo[2.2.1]hept-2-ene

Key Differences :

Photochemical Behavior

- DBO 2,3-Dioxide : Photolysis pathways depend on electronic spin states. The singlet state yields bicyclohexane, while the triplet state produces 1,2-diazacyclohexane .

- DBO vs. DBH : Theoretical studies show DBH undergoes faster photolytic denitrogenation due to strain in the smaller bicyclo system. DBO’s photolysis is influenced by solvent polarity, with hydrogen atom transfer quenching in protic solvents .

- Derivatives : Antenna-substituted DBO (e.g., dimethylphenylsiloxy-DBO) exhibits intramolecular energy transfer, enabling applications in singlet fission and fluorescence assays .

Host-Guest Interactions

- DBO: Forms stable complexes with cucurbit[6]uril (K = 1300 M⁻¹) due to size compatibility. No binding observed with cucurbit[7]uril .

- DBH : Despite smaller size (~96 ų), binds weakly to cucurbit[6]uril, highlighting the role of structural rigidity .

- Applications : DBO’s selective encapsulation in cucurbiturils enables controlled photoreactions and metal ion detection in aqueous systems .

Biological Activity

Chemical Structure and Properties

2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide, also known by its CAS number 3993-62-2, is a bicyclic compound characterized by its unique nitrogen-containing structure. Its molecular formula is with a molecular weight of approximately 142.1558 g/mol . The compound's physical properties include a density of 1.61 g/cm³ and a boiling point of 213.4ºC .

Research indicates that this compound exhibits significant biological activity primarily through its role as a catalyst in various organic reactions, particularly in asymmetric transformations . This catalytic behavior is crucial in synthesizing biologically active compounds, enhancing their efficacy and selectivity.

Anticancer Properties

One notable area of investigation is the compound's potential as an anticancer agent. A study highlighted that derivatives of this compound demonstrated cytotoxic effects against human leukemia HL-60 cells, suggesting its utility in cancer treatment protocols . The mechanism appears to involve the formation of reactive intermediates that can induce apoptosis in cancer cells.

Case Studies and Research Findings

- Catalytic Efficiency : In a series of experiments, researchers utilized this compound as a catalyst for the enantioselective Doyle−Kirmse reaction, achieving yields exceeding 99% with remarkable enantioselectivity . This efficiency underscores its importance in pharmaceutical applications where chiral purity is paramount.

- Synthesis of Bioactive Compounds : The compound has been employed in synthesizing various bioactive molecules, including those with anti-inflammatory and antimicrobial properties. Its ability to facilitate complex organic reactions makes it a valuable tool in medicinal chemistry .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.1558 g/mol |

| Density | 1.61 g/cm³ |

| Boiling Point | 213.4ºC |

| Anticancer Activity | Cytotoxic against HL-60 cells |

Q & A

Q. What experimental methods are used to characterize the structure of 2,3-Diazabicyclo[2.2.2]oct-2-ene derivatives?

- Methodology :

- ESR Spectroscopy : Electron Spin Resonance (ESR) is employed to study radical cations. For example, the radical cation of 2,3-diazabicyclo[2.2.2]oct-2-ene exhibits a σ-structure with a b₂(n⁻) singly occupied molecular orbital (SOMO) in C₂σ symmetry, as observed in Freon matrices .

- X-Ray Crystallography : Crystal structures of polycyclic cis-azoalkanes, including derivatives of this compound, reveal bond lengths and angles critical for understanding steric and electronic effects. For instance, X-ray data show how fused cyclopropane rings influence molecular geometry .

Q. How can fluorescence spectroscopy be applied to study interactions involving this compound?

- Methodology :

- Fluorescence Probes : 2,3-Diazabicyclo[2.2.2]oct-2-ene (DBO) is used as a fluorescence probe in coupled assays to study antioxidant reactivity. Its long fluorescence lifetime (up to 100 ns) allows dynamic monitoring of quenching by free radicals like DPPH•, enabling quantification of reaction kinetics .

- Host-Guest Complexation : DBO forms stable complexes with macrocyclic hosts (e.g., cucurbiturils), and fluorescence quenching or enhancement can reveal binding constants and microenvironmental changes .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Hazard Identification : Based on structurally similar bicyclic compounds, hazards include acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory .

- Waste Disposal : Follow protocols for halogenated organic waste, as Freon matrices (used in ESR studies) require specialized disposal due to ozone-depleting potential .

Advanced Research Questions

Q. How do computational methods elucidate the photolysis and thermal decomposition mechanisms of this compound?

- Methodology :

- Theoretical Calculations : Density Functional Theory (DFT) and CASPT2 methods reveal that photolysis proceeds via ultrafast internal conversion, while thermal deazetization involves one-bond, two-bond, or three-bond cleavage mechanisms. For example, fused cyclopropane substituents dictate whether cleavage is pericyclic (three-bond) or sequential (one-bond) .

- Key Data : Activation enthalpies (ΔH⁺) and entropies (ΔS⁺) calculated at UB3LYP/6-31G(d) level show that two-bond cleavage has a slight enthalpic advantage, but one-bond pathways dominate at high temperatures due to entropic favorability .

Q. What role does this compound play in supramolecular chemistry and metal-ligand interactions?

- Methodology :

- Host-Guest Systems : DBO’s compact, spherical structure facilitates encapsulation in cucurbit[7]uril (CB[7]), enabling selective metal-ligand coordination at the carbonyl-rich rim. This stabilizes ternary complexes and enables photoproduct separation via phase transfer .

- Fluorescence Lifetime Modulation : Encapsulation in cyclodextrins or calixarenes alters DBO’s fluorescence decay kinetics, providing insights into cavity polarity and confinement effects .

Q. How do substituents influence the reactivity of 2,3-Diazabicyclo[2.2.2]oct-2-ene derivatives in radical reactions?

- Methodology :

- Radical Trapping : Derivatives like 2-tert-butyl-3-(anthracen-9-yl)-DBO undergo photoinduced electron transfer, generating radical cations detectable via ESR. Substituent electronic effects (e.g., electron-withdrawing groups) stabilize intermediates and modulate reaction rates .

- Kinetic Studies : Competitive trapping experiments with DPPH• or TEMPO quantify radical scavenging efficiency, correlating with substituent Hammett parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.